molecular formula C21H16F3N3O2 B609633 3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]- CAS No. 1807454-59-6

3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-

Cat. No. B609633
M. Wt: 399.3732
InChI Key: XLLRLAABUFOJPC-UHFFFAOYSA-N
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Description

The compound “3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-” is also known as NP-G2-044 . It has the molecular formula C21H16F3N3O2 and a molecular weight of 399.4 g/mol . This compound is under investigation in a clinical trial (NCT03199586) as a metastasis inhibitor for patients with advanced or metastatic solid tumors, including lymphoma . It is an orally available inhibitor of the protein fascin, which has potential antineoplastic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, an indazole ring, and a trifluoromethylphenyl group . The InChI string and Canonical SMILES for this compound are available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.4 g/mol . The computed properties include a XLogP3-AA of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 4, an exact mass of 385.10381118 g/mol .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

The role of chemical inhibitors in understanding enzyme function in human liver microsomes highlights the importance of selectivity for Cytochrome P450 (CYP) isoforms. Compounds like 3-Furancarboxamide derivatives can serve as potent inhibitors for specific CYP isoforms, aiding in the phenotyping of drugs and prediction of drug-drug interactions. This selectivity is crucial for deciphering the involvement of specific enzymes in drug metabolism, potentially leading to the development of safer therapeutic agents with minimized adverse interactions (Khojasteh et al., 2011).

Supramolecular Chemistry and Material Science

In supramolecular chemistry, compounds like 3-Furancarboxamide derivatives are evaluated for their ability to self-assemble into ordered structures. These assemblies can be utilized in nanotechnology, polymer processing, and biomedical applications, demonstrating the compound's versatility beyond pharmacological use. The understanding of supramolecular self-assembly behavior of such compounds opens avenues for innovative applications in material science and nanotechnology (Cantekin et al., 2012).

Bioactive Compound Development

The synthesis and evaluation of bioactive compounds, such as those derived from 3-Furancarboxamide, demonstrate their therapeutic potential across various biological targets. These compounds can lead to the development of new drugs with optimized antiviral, antitumor, or antimicrobial properties. The exploration of such derivatives in drug discovery research highlights their significance in addressing unmet medical needs and improving health outcomes (Ostrowski, 2022).

Future Directions

The compound is currently under investigation in a clinical trial as a metastasis inhibitor for patients with advanced or metastatic solid tumors . Its potential antineoplastic activity makes it a promising candidate for future cancer therapies .

properties

IUPAC Name

2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLRLAABUFOJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127289
Record name 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-

CAS RN

1807454-59-6
Record name 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NP-G2-044
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NP-G2-044
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NP-G2-044
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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